Increased Molecular Rigidity and Thermal Stability Compared with Phenylhydrazine
The fused fluorene scaffold imparts substantially higher thermal stability to (9H-fluoren-2-YL)hydrazine relative to the simplest aryl hydrazine, phenylhydrazine. While phenylhydrazine decomposes at its atmospheric boiling point of 243 °C [1], the target compound exhibits a computed boiling point of 410.6 ± 24.0 °C at 760 mmHg . This ~170 °C elevation in thermal ceiling is essential for high‑temperature processing steps used in organic electronics fabrication.
| Evidence Dimension | Boiling point (atmospheric pressure) |
|---|---|
| Target Compound Data | 410.6 ± 24.0 °C |
| Comparator Or Baseline | Phenylhydrazine: 243 °C (decomposition) |
| Quantified Difference | Δ ≈ +168 °C |
| Conditions | Computed/predicted value for target; experimental literature value for comparator |
Why This Matters
Higher thermal ceiling allows compatibility with vacuum deposition and high‑temperature curing steps, broadening the compound's utility in OLED and polymer synthesis relative to lower‑boiling aryl hydrazines.
- [1] PubChem. Phenylhydrazine (Compound Summary). https://pubchem.ncbi.nlm.nih.gov/compound/7516 (accessed 2026-04-23). View Source
